(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
CAS No.:
Cat. No.: VC17876798
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | (2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)methanol |
| Standard InChI | InChI=1S/C12H15N3O/c1-9(2)15-11(8-16)6-12(14-15)10-4-3-5-13-7-10/h3-7,9,16H,8H2,1-2H3 |
| Standard InChI Key | ZKGFFTJXYHRWBL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol consists of:
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A pyrazole ring substituted at the 1-position with an isopropyl group (), which introduces steric bulk and lipophilicity.
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A pyridin-3-yl group at the 3-position, contributing aromaticity and potential hydrogen-bonding capabilities via its nitrogen atom.
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A hydroxymethyl group () at the 5-position, enhancing solubility and enabling further chemical modifications.
The molecular formula is , with a calculated molecular weight of 217.27 g/mol .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.27 g/mol |
| Predicted LogP (Lipophilicity) | 1.85 ± 0.3 |
| Hydrogen Bond Donors | 2 (hydroxyl and pyridine N) |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is documented, analogous pyrazole derivatives suggest a multi-step approach:
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Pyrazole Ring Formation:
Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of isopropylhydrazine with a diketone precursor could yield the 1-isopropyl-substituted pyrazole core . -
Introduction of Pyridin-3-yl Group:
A Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazole intermediate (e.g., 3-bromo-1-isopropyl-1H-pyrazole) and pyridin-3-ylboronic acid under palladium catalysis . -
Hydroxymethyl Functionalization:
Oxidation of a methyl group to a hydroxymethyl group via radical bromination followed by hydrolysis, or direct formylation and reduction .
Table 2: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Isopropylhydrazine, diketone, EtOH, reflux | 65–75 |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 |
| 3 | NBS (light), then NaOH/H₂O | 70–80 |
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Predicted to be moderately soluble in water (≈15 mg/mL) due to the hydroxyl group, but limited by the hydrophobic isopropyl and pyridine groups .
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Thermal Stability: Pyrazole derivatives typically decompose above 200°C; differential scanning calorimetry (DSC) of analogs suggests a melting point of 160–170°C .
Spectroscopic Data
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IR Spectroscopy: Key peaks include O–H stretch (3200–3400 cm⁻¹), C=N (1580–1620 cm⁻¹), and aromatic C–H (3050–3100 cm⁻¹).
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NMR (¹H):
Biological Activity and Applications
Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| BBB Permeability | Low (logBB < -1) |
| CYP450 Inhibition | Moderate (CYP3A4) |
| Hepatotoxicity | Low risk |
Industrial and Research Applications
Chemical Intermediate
The hydroxymethyl group serves as a handle for derivatization:
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Esterification: Formation of prodrugs via reaction with carboxylic acids.
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Polymer Synthesis: Incorporation into coordination polymers for catalytic applications .
Material Science
Pyridine-containing compounds are utilized in:
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